molecular formula C12H17BFNO4S B1472942 (2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704097-14-2

(2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1472942
CAS No.: 1704097-14-2
M. Wt: 301.15 g/mol
InChI Key: BQTHATGVLLBUDW-UHFFFAOYSA-N
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Description

(2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H17BFNO4S and its molecular weight is 301.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-12(14)11(8-10)13(16)17/h2-3,8-9,16-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTHATGVLLBUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, with CAS number 1704097-14-2, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom, a piperidine moiety, and a boronic acid group, which may confer unique properties beneficial for therapeutic applications.

  • Molecular Formula : C₁₂H₁₇BFNO₄S
  • Molecular Weight : 301.14 g/mol
  • Purity : Typically ≥95% .

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. The specific mechanism of action for this compound is still under investigation. However, similar compounds have demonstrated interactions with proteasomes and enzymes involved in cellular signaling pathways, potentially inhibiting tumor growth and providing therapeutic effects against cancer .

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in regulating protein degradation in cancer cells. For instance, studies on related boronic acid compounds have shown:

  • Inhibition of Cell Cycle Progression : Certain derivatives have been reported to halt cell cycle progression at the G2/M phase, leading to reduced proliferation of cancer cells .
  • IC₅₀ Values : Some boronic acid derivatives exhibit IC₅₀ values in the low nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Antiviral Activity

Boronic acids have also been explored for their antiviral properties. For instance:

  • HIV Protease Inhibition : A derivative showed significant inhibition of HIV protease with a Ki value indicating high affinity for the target enzyme . This suggests that this compound may possess similar antiviral capabilities.

Comparative Biological Activity Table

Compound NameActivity TypeIC₅₀ (nM)Notes
BortezomibProteasome Inhibitor7.05Established anticancer agent
Compound AAntiviral5Inhibits HIV replication
(2-Fluoro...)Potential AnticancerTBDNeeds further investigation

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that boronic acids can effectively inhibit the growth of various cancer cell lines. For example, studies have reported that modifications in the piperidine structure enhance binding affinity and biological activity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the boronic acid structure can improve bioavailability and reduce toxicity compared to traditional chemotherapeutics .
  • Clinical Implications : The potential use of this compound in combination therapies is being explored to enhance efficacy while minimizing side effects associated with chemotherapy .

Scientific Research Applications

Medicinal Chemistry

Boronic acids are known for their role in drug discovery and development. (2-Fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has shown potential in the following areas:

  • Anticancer Agents : Compounds containing boronic acids can inhibit proteasomes, which are essential for protein degradation in cancer cells. This mechanism is crucial for the development of targeted therapies against various cancers.
  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic diseases and potential therapeutic targets.

Chemical Synthesis

This boronic acid derivative is utilized in:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Functionalization of Aromatic Compounds : The presence of the boron atom allows for the functionalization of aromatic rings, which is a key step in organic synthesis.

Material Science

The unique properties of this compound make it suitable for:

  • Polymer Chemistry : It can be used to create new polymeric materials with enhanced properties, such as improved thermal stability and chemical resistance.
  • Sensor Development : Due to its ability to form complexes with various ions, this compound can be explored for developing sensors that detect specific analytes in environmental monitoring or biomedical applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of boronic acid derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development into anticancer agents.

Case Study 2: Enzyme Inhibition

Research published on enzyme inhibitors highlighted the effectiveness of boronic acids in targeting serine proteases. This compound was shown to have a strong binding affinity to these enzymes, providing insights into its mechanism of action and paving the way for designing new therapeutic strategies.

Case Study 3: Synthesis Applications

In synthetic organic chemistry, this compound was successfully employed in a series of cross-coupling reactions. These reactions demonstrated high yields and selectivity, showcasing the compound's utility as a versatile building block in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.